Lipophilicity (XLogP3) Differentiates the C3 Butanamide from the C2 Acetamide and C4 Pentanamide Homologs
N-Acetyl-2-chlorobutanamide exhibits a computed XLogP3 of 0.9, representing a 1.0 log unit increase in lipophilicity versus the C2 homolog N-acetyl-2-chloroacetamide (XLogP3 = −0.1) and a difference of +0.1 versus the C4 homolog 2-acetyl-2-chloropentanamide (XLogP3 = 0.8) [1]. The essentially neutral logP of the C2 compound versus the moderately lipophilic character of the C3 target means the C2 analog partitions preferentially into aqueous phases under identical solvent-extraction conditions, while the C4 analog, despite a similar XLogP3, introduces additional conformational degrees of freedom (see Item 2). No direct head-to-head experimental logP data are available for these three compounds; values are PubChem-computed XLogP3-AA estimates derived from the same algorithm (XLogP3 3.0), permitting cross-study comparison [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | N-acetyl-2-chloroacetamide (CID 2366697): XLogP3 = −0.1; 2-acetyl-2-chloropentanamide (CID 57354753): XLogP3 = 0.8 |
| Quantified Difference | +1.0 log unit vs. C2 homolog; +0.1 log unit vs. C4 homolog |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (release 2019.06.18/2025.04.14); not experimentally measured |
Why This Matters
A one-log difference in XLogP3 predicts a ~10-fold difference in octanol–water partitioning, which directly impacts extraction efficiency, reversed-phase LC retention, and biological membrane permeability—making the C2 analog unsuitable as a direct substitute in protocols optimized for the C3 compound.
- [1] PubChem CID 12837906 (N-acetyl-2-chlorobutanamide): XLogP3-AA = 0.9; CID 2366697 (N-acetyl-2-chloroacetamide): XLogP3-AA = −0.1; CID 57354753 (2-acetyl-2-chloropentanamide): XLogP3-AA = 0.8. NCBI. Accessed 2026-05-04. View Source
